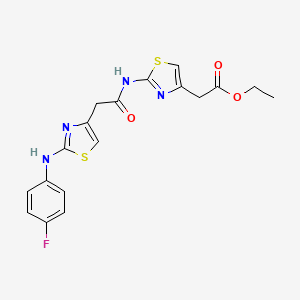

Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many biologically active compounds and have shown diverse biological activities .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Antimicrobial and Antifungal Activities

Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate derivatives have been synthesized and investigated for their biological activities. Notably, these compounds have demonstrated significant antimicrobial and antifungal properties. For instance, one study synthesized a series of these compounds and tested them against bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. The compounds showed promising in vitro antimicrobial activity against these pathogens, highlighting their potential as therapeutic agents in combating infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Enzyme Inhibition and Antidiabetic Potential

This compound and its derivatives have also been explored for their enzyme inhibition properties, particularly in the context of antidiabetic treatment. A study synthesized a new series of these compounds and evaluated their ability to inhibit the α-glucosidase enzyme, a target in the management of diabetes. The results indicated that these compounds have potent inhibitory effects on the enzyme, suggesting their potential as valuable agents in the treatment of diabetes. Furthermore, the study conducted in silico analyses and cytotoxicity assessments, confirming the therapeutic potential of these compounds (Abbasi et al., 2020).

Structure-Activity Relationship and In Silico Studies

Further research has focused on understanding the structure-activity relationship of this compound derivatives. One study synthesized bi-heterocyclic hybrid molecules featuring a thiazole and an oxadiazole ring. The compounds were evaluated against various enzymes, and their structure-activity relationship was established. Moreover, the study conducted in silico analysis and cytotoxicity profiling, providing a comprehensive understanding of the biological activities of these compounds (Abbasi et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These compounds often target enzymes or receptors involved in critical biological pathways.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often inhibiting or activating them, leading to changes in the biological pathways they are involved in .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

ethyl 2-[2-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S2/c1-2-26-16(25)8-14-10-28-18(22-14)23-15(24)7-13-9-27-17(21-13)20-12-5-3-11(19)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,21)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDDJHUSYDBJRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)

![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)